molecular formula C13H22N2S B13002429 N-(tert-Butyl)-5-(tert-butylthio)pyridin-2-amine

N-(tert-Butyl)-5-(tert-butylthio)pyridin-2-amine

Cat. No.: B13002429
M. Wt: 238.39 g/mol
InChI Key: ZUGGGDUWWDUROW-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-5-(tert-butylthio)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of tert-butyl groups and a thioether linkage attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-5-(tert-butylthio)pyridin-2-amine typically involves the reaction of 2-chloropyridine with tert-butylamine and tert-butylthiol. The reaction is carried out under anhydrous conditions and in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-5-(tert-butylthio)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(tert-Butyl)-5-(tert-butylthio)pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-5-(tert-butylthio)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-5-(tert-butylthio)pyridin-3-amine
  • N-(tert-Butyl)-5-(tert-butylthio)pyridin-4-amine
  • N-(tert-Butyl)-5-(tert-butylthio)pyridin-2-ol

Uniqueness

N-(tert-Butyl)-5-(tert-butylthio)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H22N2S

Molecular Weight

238.39 g/mol

IUPAC Name

N-tert-butyl-5-tert-butylsulfanylpyridin-2-amine

InChI

InChI=1S/C13H22N2S/c1-12(2,3)15-11-8-7-10(9-14-11)16-13(4,5)6/h7-9H,1-6H3,(H,14,15)

InChI Key

ZUGGGDUWWDUROW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC=C(C=C1)SC(C)(C)C

Origin of Product

United States

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